

Synthesis of N-tert-Butyldiethanolamine from tert-butylamine and ethylene oxide

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Compound of Interest

Compound Name: *N-tert-Butyldiethanolamine*

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Synthesis of N-tert-Butyldiethanolamine: A Technical Guide

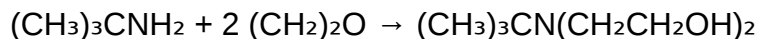
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of **N-tert-Butyldiethanolamine** from tert-butylamine and ethylene oxide. The following sections provide a comprehensive overview of the reaction, including experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

Reaction Overview and Mechanism

N-tert-Butyldiethanolamine is synthesized through the ethoxylation of tert-butylamine. This reaction involves the nucleophilic attack of the nitrogen atom in tert-butylamine on the carbon atom of the ethylene oxide ring, leading to the ring-opening of the epoxide. This process occurs sequentially, with the initial formation of N-tert-butylaminoethanol, which then undergoes a second ethoxylation to yield the final product, **N-tert-Butyldiethanolamine**.

The reaction is typically carried out in a reactor under controlled temperature and pressure. A catalyst is employed to enhance the reaction rate and selectivity. The overall chemical equation for the synthesis is as follows:



Experimental Protocols

A common synthetic method involves charging a reactor with a catalyst, followed by the removal of air by nitrogen purging and subsequent vacuum application.^[1] Metered tert-butylamine is then introduced, and the reactor is heated.^[1] Ethylene oxide is slowly added while maintaining the desired reaction temperature and pressure.^[1] Upon completion of the reaction, the mixture undergoes post-treatment and purification to isolate the **N-tert-Butyldiethanolamine**.^[1]

Detailed Steps:

- **Reactor Preparation:** A catalyst is placed into the reactor. The reactor is then purged with nitrogen to replace the air, followed by evacuation to a pressure between -0.1 MPa and -0.03 MPa.^[1]
- **Reactant Addition:** A measured amount of tert-butylamine is added to the reactor.^[1]
- **Reaction Conditions:** The temperature in the reactor is raised to between 50-160°C. Ethylene oxide is then slowly introduced, ensuring the temperature is maintained within the 50-160°C range. The pressure is kept between 0-0.8 MPa.^[1]
- **Reaction Completion:** The addition of ethylene oxide continues until the reaction is complete, resulting in a mixture containing **N-tert-Butyldiethanolamine**.^[1]
- **Post-Treatment:** The resulting mixture undergoes post-treatment, which may include degassing and filtration to obtain a crude product.^[1]
- **Purification:** The crude product is purified by rectification (distillation) to obtain the final **N-tert-Butyldiethanolamine**.^[1]

Quantitative Data Summary

The following tables summarize the quantitative data from two example syntheses described in the literature.

Table 1: Reaction Parameters

Parameter	Example 1	Example 2
Reactants		
tert-Butylamine	600g	850g
Ethylene Oxide	723g	768g
Catalyst		
Type	Tin Tetrachloride	Lithium Chloride
Amount	0.8g	49mg
Reaction Conditions		
Temperature	80°C	160°C
Initial Pressure	-0.09 MPa	-0.09 MPa
Purification		
Rectification Pressure	-0.09 MPa	-0.09 MPa
Collection Temperature	196-200°C	196-200°C
Yield		
Product Mass	1305g	1270g
Yield Percentage	82%	96%

Data sourced from patent CN103373930A.[\[1\]](#)

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.



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Caption: Workflow for the synthesis of **N-tert-Butyldiethanolamine**.

Catalyst Selection

The choice of catalyst is crucial for an efficient reaction. Catalysts can be selected from Lewis acids, alkali-metal oxyhydroxides, or alkaline-earth metal oxyhydroxides.[1] The amount of catalyst used is typically in the range of 0.01-5% of the molar weight of tert-butylamine.[1]

Stoichiometry

The molar ratio of ethylene oxide to tert-butylamine is a key parameter that influences the product distribution. A molar ratio of 1.5-2.5 (ethylene oxide to tert-butylamine) is generally preferred to favor the formation of the di-substituted product, **N-tert-Butyldiethanolamine**. [1]

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References

- 1. CN103373930A - Synthetic method of N-tert-butyl diethanolamine - Google Patents [patents.google.com]
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